molecular formula C16H24ClNO B4952092 1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]piperidine

1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]piperidine

Cat. No.: B4952092
M. Wt: 281.82 g/mol
InChI Key: JDFNADMCROMQKK-UHFFFAOYSA-N
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Description

1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]piperidine is an organic compound with the molecular formula C16H24ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chlorinated dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]piperidine typically involves the reaction of 2-chloro-4,6-dimethylphenol with 1-bromo-3-chloropropane to form 3-(2-chloro-4,6-dimethylphenoxy)propyl chloride. This intermediate is then reacted with piperidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific properties.

    Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]pyrrolidine
  • 1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]morpholine

Comparison: 1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]piperidine is unique due to its specific structural features, such as the piperidine ring and the chlorinated dimethylphenoxy group. Compared to similar compounds like 1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]pyrrolidine and 1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine, it may exhibit different pharmacological properties and reactivity due to the differences in the heterocyclic ring structure.

Properties

IUPAC Name

1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO/c1-13-11-14(2)16(15(17)12-13)19-10-6-9-18-7-4-3-5-8-18/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFNADMCROMQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCCN2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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